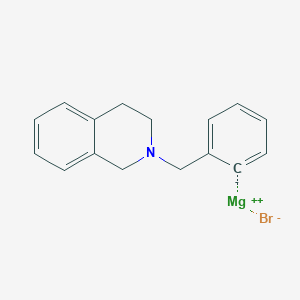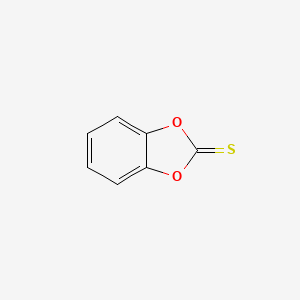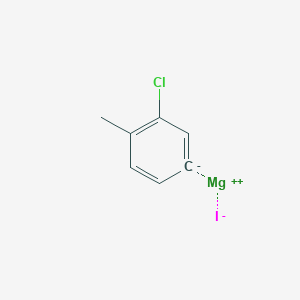
3-Chloro-4-methylphenylmagnesium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-methylphenylmagnesium iodide: is an organomagnesium compound, commonly known as a Grignard reagent. It is used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C7H6ClIMg and a molecular weight of 276.79 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloro-4-methylphenylmagnesium iodide is typically prepared by reacting 3-chloro-4-methylbromobenzene with magnesium in the presence of iodine . The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Addition: 3-Chloro-4-methylphenylmagnesium iodide undergoes nucleophilic addition reactions with carbonyl compounds such as aldehydes and ketones to form secondary and tertiary alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Halides: Alkyl halides are used in substitution reactions.
Solvents: Anhydrous ether is commonly used as a solvent to maintain the reactivity of the Grignard reagent.
Major Products:
Alcohols: Secondary and tertiary alcohols are formed from nucleophilic addition reactions.
New Carbon-Carbon Bonds: Substitution reactions result in the formation of new carbon-carbon bonds.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-4-methylphenylmagnesium iodide is widely used in organic synthesis for the formation of complex molecules. It is a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize intermediates for drug development. It helps in the creation of molecules with potential therapeutic properties.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its ability to form carbon-carbon bonds makes it a versatile reagent for various industrial applications .
Mécanisme D'action
The mechanism of action of 3-chloro-4-methylphenylmagnesium iodide involves the formation of a nucleophilic carbon center. The magnesium atom in the compound coordinates with the halogen, making the carbon atom highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers, such as carbonyl groups, to form new bonds. The molecular targets include carbonyl compounds and halides, and the pathways involved are nucleophilic addition and substitution reactions .
Comparaison Avec Des Composés Similaires
- Phenylmagnesium bromide
- 3-Chlorophenylmagnesium bromide
- 4-Methylphenylmagnesium bromide
Comparison: 3-Chloro-4-methylphenylmagnesium iodide is unique due to the presence of both chloro and methyl substituents on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various reactions. Compared to phenylmagnesium bromide, the chloro and methyl groups provide additional steric and electronic effects, which can be advantageous in specific synthetic applications .
Propriétés
IUPAC Name |
magnesium;1-chloro-2-methylbenzene-5-ide;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.HI.Mg/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTVDTFPNIFRNC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[C-]C=C1)Cl.[Mg+2].[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
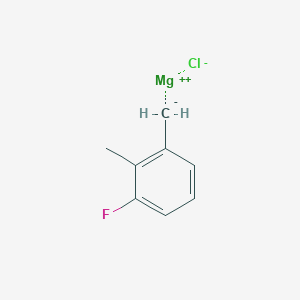
![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran](/img/structure/B6333899.png)
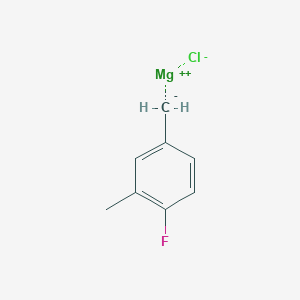
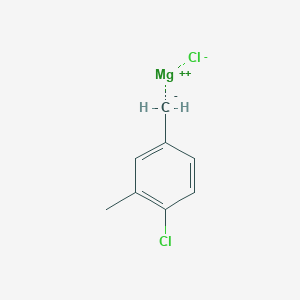
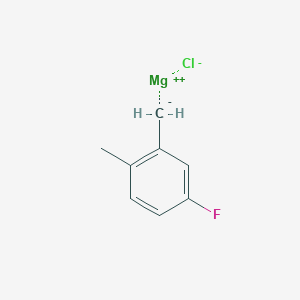
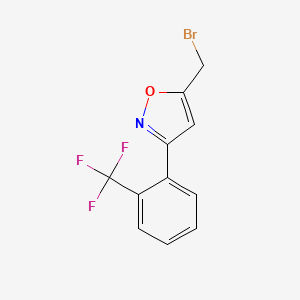
![3-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE](/img/structure/B6333927.png)
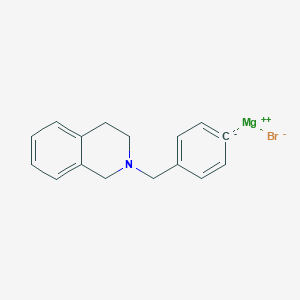
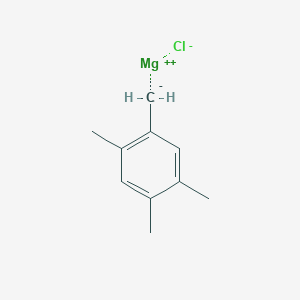
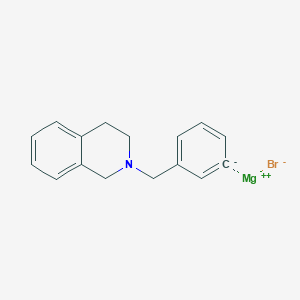

![2-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE](/img/structure/B6333957.png)
